molecular formula C12H10ClN B2960400 2-Chloro-7-methyl-3-vinylquinoline CAS No. 879477-45-9

2-Chloro-7-methyl-3-vinylquinoline

Cat. No.: B2960400
CAS No.: 879477-45-9
M. Wt: 203.67
InChI Key: ZDYDMDPXQVRIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-methyl-3-vinylquinoline is a chemical compound with the molecular weight of 203.67 . Its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClN/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)13/h3-7H,1H2,2H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.67 . More detailed properties such as solubility, melting point, and boiling point are not available in the retrieved data .

Scientific Research Applications

Potential as an Anti-Diabetic Agent

2-Chloro-7-methyl-3-vinylquinoline (CMVQ) has been studied for its potential as an anti-diabetic agent. In a docking study using Hex and Maestro Schrödinger software, CMVQ and other vinyl quinoline derivatives were evaluated for their interaction with the DPP IV protein complex. The study aimed to compare these compounds with standard Metformin hydrochloride, a widely used anti-diabetic drug. CMVQ demonstrated significant docking energy, indicating a potential for anti-diabetic applications​​.

Properties

IUPAC Name

2-chloro-3-ethenyl-7-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)13/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYDMDPXQVRIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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